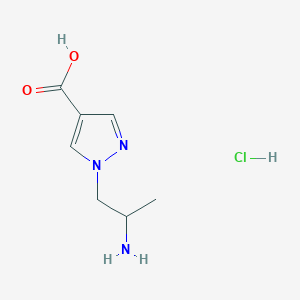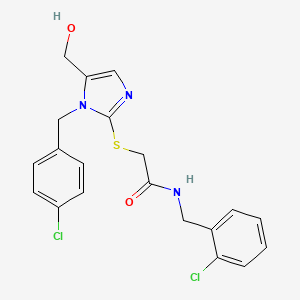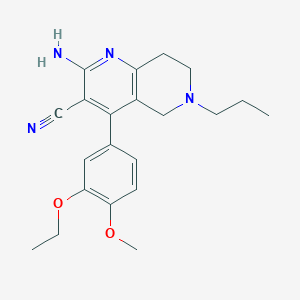![molecular formula C22H15Cl2NS B2535873 2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline CAS No. 339102-44-2](/img/structure/B2535873.png)
2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline (DCPMQ) is a type of quinoline derivative that has become increasingly popular in recent years due to its versatile applications in various scientific research areas. DCPMQ is a colorless to yellow-colored solid with a molecular weight of 271.1 g/mol and a melting point of 130-132°C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. The compound has been studied extensively due to its potential applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research has demonstrated that sulfur-containing quinoline derivatives exhibit significant biological activities, including antitumor, antimicrobial, and analgesic effects, as well as antioxidant properties (Aleksanyan & Hambardzumyan, 2014). These compounds, due to their sulfur component, are also of interest as fluorophores for studying various biological systems and as antioxidants and radioprotectors. The synthesis of bis-quinoline derivatives through reactions of 2-chloro-4-methylquinolines with various sulfur nucleophiles has been optimized, yielding high-value compounds for further research applications.
Optical and Electronic Properties
The structural and optical properties of quinoline derivatives have been extensively studied, revealing that these compounds exhibit promising characteristics as polycrystalline or nanocrystalline materials when deposited as thin films (Zeyada, El-Nahass, & El-Shabaan, 2016). Their potential for use in photonic and electronic applications is highlighted by their intense blue emission upon UV excitation, making them suitable for developing advanced materials with enhanced electronic and photonic properties.
Biological Activities
Sulfur-linked quinoline–coumarin bisheterocycles have been synthesized and evaluated for antimicrobial activity, demonstrating moderate to good effectiveness against various pathogens. Their cytotoxic effects have also been assessed, showing potential for medical applications without significant toxicity (Paul & Muthusubramanian, 2013). This highlights the therapeutic potential of these compounds, particularly in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NS/c1-14-9-11-15(12-10-14)17-13-16-5-2-3-8-20(16)25-22(17)26-21-18(23)6-4-7-19(21)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQYADOJNDZHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)